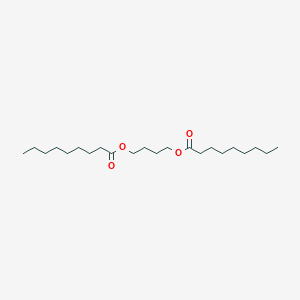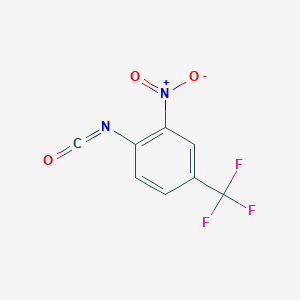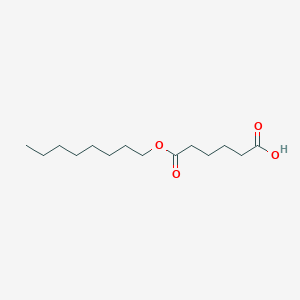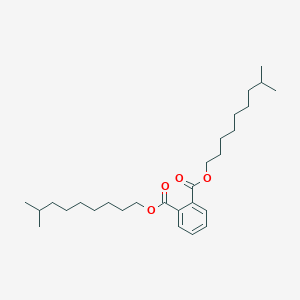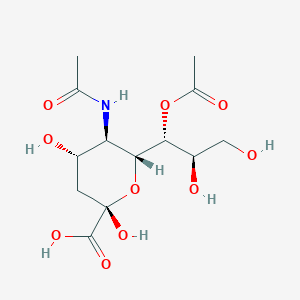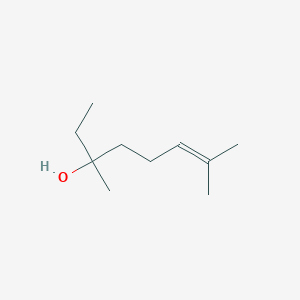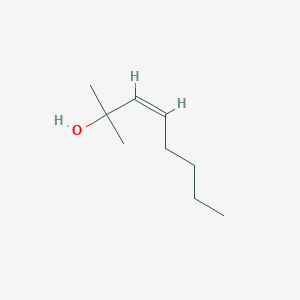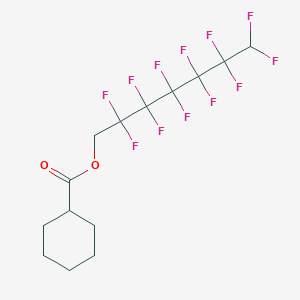
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate is a fluorinated compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the perfluoroalkyl carboxylates family and is commonly used as a surfactant in various industries. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed in
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate is not fully understood. However, it is believed that its unique fluorinated structure contributes to its surfactant properties. The fluorinated tail of the molecule is hydrophobic, while the carboxylate head is hydrophilic, allowing it to solubilize both hydrophobic and hydrophilic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate on living organisms are not well studied. However, studies have shown that perfluoroalkyl carboxylates can accumulate in the liver and kidneys of animals and humans, potentially leading to toxic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate in lab experiments include its ability to solubilize hydrophobic compounds, its low toxicity, and its stability in various environmental conditions. However, its high cost and limited availability may limit its use in some experiments.
Future Directions
There are several future directions for research on 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate. One area of research is the development of new drug delivery systems using this compound as a surfactant. Another area of research is the use of this compound as a coating material for medical devices and water treatment membranes. Additionally, there is a need for more studies on the environmental fate and toxicity of this compound.
Synthesis Methods
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate involves the reaction of cyclohexanecarboxylic acid with 1-bromoperfluoroheptane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent, such as dimethylformamide, at elevated temperatures. The product is then purified using column chromatography to obtain a pure compound.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate has been extensively studied for its potential applications in various fields. In the biomedical field, it has been used as a surfactant in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs. It has also been used as a coating material for medical devices to prevent biofouling and improve biocompatibility.
In the environmental field, this compound has been used as a surfactant in soil and water remediation processes due to its ability to solubilize hydrophobic contaminants. It has also been used as a coating material for membranes in water treatment systems to improve their fouling resistance.
properties
CAS RN |
18770-66-6 |
|---|---|
Product Name |
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate |
Molecular Formula |
C14H14F12O2 |
Molecular Weight |
442.24 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl cyclohexanecarboxylate |
InChI |
InChI=1S/C14H14F12O2/c15-9(16)11(19,20)13(23,24)14(25,26)12(21,22)10(17,18)6-28-8(27)7-4-2-1-3-5-7/h7,9H,1-6H2 |
InChI Key |
YEMPQFJFKKYOLT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C1CCC(CC1)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
synonyms |
Cyclohexanecarboxylic acid 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



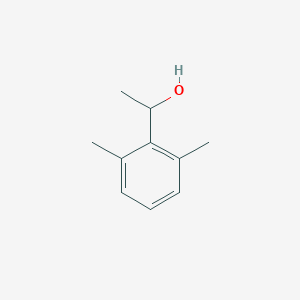
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
